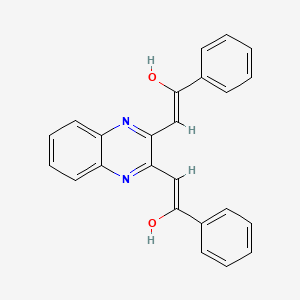
4-Nitro-2-pyridin-2-ylphenol
Vue d'ensemble
Description
4-Nitro-2-pyridin-2-ylphenol, also known as NPP, is a synthetic organic compound. It has a molecular formula of C11H8N2O3 and a molecular weight of 216.19 .
Molecular Structure Analysis
The molecular structure of 4-Nitro-2-pyridin-2-ylphenol consists of a pyridine ring attached to a phenol group with a nitro group at the 4-position .Physical And Chemical Properties Analysis
4-Nitro-2-pyridin-2-ylphenol has a molecular formula of C11H8N2O3 and a molecular weight of 216.19 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Photochromic Properties and Photon-based Electronics
4-Nitro-2-pyridin-2-ylphenol has been recognized for its photochromic properties. Specifically, ortho-nitrobenzylpyridines, a category to which this compound belongs, exhibit photochromic activity due to an intramolecular transfer of a proton, facilitated by the ortho-nitro group. This photochromic activity, especially in the solid state, and minimal structural changes during photoreactions make these compounds potential candidates for photon-based electronics applications (Naumov, 2006).
Antibody-Based Analytical Tools
Antibodies have been utilized as analytical tools in various assays and techniques for environmental research, food testing, and clinical chemistry. The development and application of antibodies in techniques such as ELISA and immunosensors have been directed towards detecting substances like herbicides, polychlorinated biphenyls, and toxic metabolites like nonylphenol. The usage of such antibody-based methods signifies the potential for 4-Nitro-2-pyridin-2-ylphenol and similar compounds in creating sensitive detection systems for a range of substances (Fránek & Hruška, 2018).
Atmospheric Chemistry and Pollution
The presence of nitrophenols like 4-Nitro-2-pyridin-2-ylphenol in the atmosphere, resulting from combustion processes, pesticide hydrolysis, or secondary formation, has been the subject of atmospheric studies. Understanding the sources, transformation processes, and sinks of these compounds is crucial in comprehending their role and impact on atmospheric chemistry and potential pollution (Harrison et al., 2005).
Corrosion Inhibition
Derivatives of 4-Nitro-2-pyridin-2-ylphenol, particularly those with quinoline structures and polar substituents, have shown promising results as corrosion inhibitors. Their ability to form stable chelating complexes with metallic surfaces suggests their potential applications in protecting metals from corrosion, highlighting their importance in industrial applications (Verma, Quraishi & Ebenso, 2020).
Orientations Futures
Propriétés
IUPAC Name |
4-nitro-2-pyridin-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-5-4-8(13(15)16)7-9(11)10-3-1-2-6-12-10/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTWSPJNEZBBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-pyridin-2-ylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



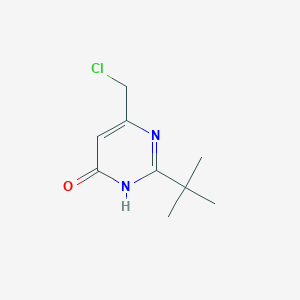
![2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1418101.png)
![6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1418102.png)
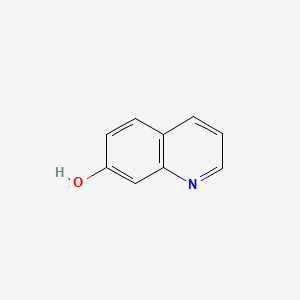
![N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea](/img/structure/B1418104.png)
![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)
![7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418110.png)
![Ethyl 3-(1-methyl-2-(((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1418112.png)
![(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1418113.png)
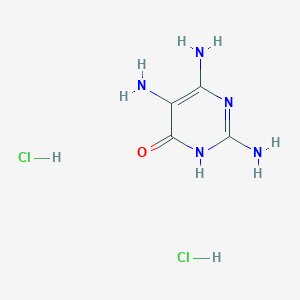
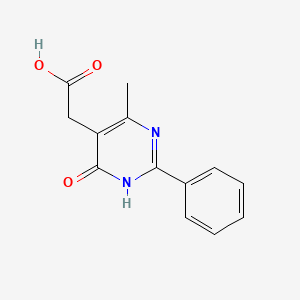
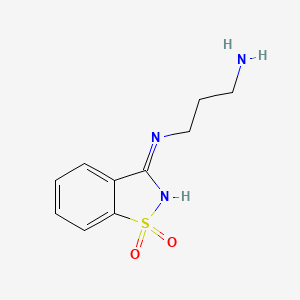
![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)
